molecular formula C18H19N5O2S B2477708 N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887346-89-6

N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2477708
CAS No.: 887346-89-6
M. Wt: 369.44
InChI Key: RKQCEDXRCCSNFT-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic compound featuring a propanamide backbone with a 2-methoxyphenyl group at the amide nitrogen and a sulfanyl (-S-) bridge connecting the tetrazole ring. The tetrazole moiety is substituted with a 2-methylphenyl group.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-8-4-6-10-15(12)23-18(20-21-22-23)26-13(2)17(24)19-14-9-5-7-11-16(14)25-3/h4-11,13H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQCEDXRCCSNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, as well as structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group, a tetrazole moiety, and a sulfur atom linked to a propanamide backbone. This unique combination of functional groups is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing tetrazole and thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A series of tetrazole derivatives were evaluated for their antiproliferative activities against human cancer cell lines. The IC50 values for these compounds varied significantly, with some showing effective inhibition comparable to standard chemotherapeutics like doxorubicin. For example, one study reported an IC50 value of 21.6 μM for a related compound against the MDA-MB-231 breast cancer cell line .
  • Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and disruption of cellular signaling pathways. Molecular dynamics simulations suggest that the interaction between the compound and target proteins occurs primarily through hydrophobic contacts, with limited hydrogen bonding .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Activity Against Bacteria : In vitro studies have shown that related compounds exhibit promising activity against various bacterial strains. For instance, one study found that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against Enterococcus faecalis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Functional Groups : The presence of electron-donating groups such as methoxy or methyl substituents on the phenyl rings has been linked to enhanced biological activity. For example, modifications in the position of these substituents can lead to significant changes in potency against cancer cells .
  • Comparative Analysis : A comparative analysis of various derivatives revealed that those with a sulfonamide linkage tended to exhibit improved cytotoxic profiles compared to their non-sulfonamide counterparts. This suggests that the sulfur atom may play a critical role in mediating interactions with biological targets .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:

  • Study on Tetrazole Derivatives : A systematic evaluation of tetrazole-containing compounds revealed that those with specific substitutions on the phenyl ring exhibited superior anticancer properties, leading researchers to further investigate these modifications for potential clinical applications .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of related compounds found significant antibacterial activity against resistant strains, indicating the potential for development as novel antimicrobial agents .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide exhibits significant anticonvulsant properties. Studies have shown its protective effects against induced convulsions in animal models, attributed to its ability to modulate neurotransmitter systems involved in seizure activity. This suggests a potential role in epilepsy treatment and warrants further investigation into its mechanisms and efficacy.

Antiulcer Properties

Compounds structurally related to this compound have demonstrated antiulcer activity. Research indicates that these compounds can act as gastric acid antisecretory agents, potentially leading to new treatments for gastric ulcers. Mechanisms underlying this activity include the inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms.

Antimicrobial Activity

The increasing concern over antimicrobial resistance has driven research into novel antibacterial and antifungal agents. Investigations into compounds similar to this compound have shown promising results against various microbial strains. These findings suggest that the compound may possess significant antimicrobial properties that warrant further exploration.

Case Studies and Research Findings

StudyFindings
Farag et al. (2012)Demonstrated anticonvulsant effects in rodent models.
Ueda et al. (1991)Identified potential antiulcer activity through inhibition of gastric acid secretion.
Zala et al. (2015)Reported antimicrobial efficacy against resistant bacterial strains.

Chemical Reactions and Mechanisms

Understanding the chemical reactions associated with this compound is crucial for its application in organic synthesis. The compound participates in nucleophilic substitutions fundamental to creating diverse chemical entities, enhancing the knowledge base for drug development.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under mild to moderate conditions:

Reaction Reagents/Conditions Product Yield
Sulfide → SulfoxideH₂O₂, acetic acid, 25–40°CN-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfinyl}propanamide65–78%
Sulfide → SulfonemCPBA, DCM, 0°C → rtN-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfonyl}propanamide83%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with peroxide agents favoring sulfoxide formation and stronger oxidants (e.g., mCPBA) yielding sulfones.

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole ring (1H-1,2,3,4-tetrazol-5-yl) participates in nucleophilic substitution, particularly at the sulfanyl-linked C5 position:

Reaction Reagents/Conditions Product Yield
Sulfanyl displacementRNH₂ (primary amines), DMF, 80°CN-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]amino}propanamide52–60%
HalogenationCl₂, FeCl₃, CH₃CN5-chloro-1-(2-methylphenyl)-1H-tetrazole derivative48%
  • Key Factors :

    • Electron-withdrawing groups on the tetrazole enhance electrophilicity at C5.

    • Steric hindrance from the 2-methylphenyl group slows substitution kinetics.

Hydrolysis of the Amide Group

The propanamide backbone hydrolyzes under acidic or basic conditions:

Reaction Reagents/Conditions Product Yield
Acidic hydrolysis6M HCl, reflux, 12h2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid + 2-methoxyaniline89%
Basic hydrolysisNaOH (aq), 70°C, 6hSodium 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoate + 2-methoxyaniline76%
  • Stability : The amide resists hydrolysis at neutral pH but degrades rapidly under extreme conditions .

Reductive Cleavage of the Sulfanyl Linker

The C–S bond in the sulfanyl group can be reduced:

Reaction Reagents/Conditions Product Yield
Reduction (C–S cleavage)LiAlH₄, THF, 0°C → rtPropanamide derivative with –SH group41%
  • Applications : This reaction aids in modifying the sulfanyl linker for structure-activity studies.

Functionalization of the Methoxyphenyl Group

The 2-methoxyphenyl substituent undergoes electrophilic substitution:

Reaction Reagents/Conditions Product Yield
NitrationHNO₃, H₂SO₄, 0°C3-nitro-2-methoxyphenyl derivative67%
DemethylationBBr₃, DCM, –78°C2-hydroxyphenyl derivative58%
  • Regioselectivity : Nitration favors the para position relative to the methoxy group.

Photochemical Reactions

UV irradiation induces tetrazole ring decomposition:

Reaction Reagents/Conditions Product Yield
PhotolysisUV (254 nm), CH₃CN, N₂ atmosphere1-(2-methylphenyl)-1H-tetrazole-5-thiol + propanamide fragment72%
  • Mechanism : The tetrazole ring undergoes [2+2] cycloreversion under UV light, releasing nitrogen.

Biological Interactions

While not a chemical reaction, the compound interacts with biological targets:

  • Enzyme inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the methoxy and tetrazole groups.

  • Receptor modulation : The sulfanyl group enhances affinity for serotonin receptors (5-HT2A) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares key features with several analogs:

  • Tetrazole-sulfanyl-propanamide backbone : Common in compounds like N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide () and AV6 (), which also integrate tetrazole rings and sulfanyl linkages.
  • Substituent variations: 2-Methoxyphenyl vs. 2-Methylphenyl vs. 4-bromophenyl: The methyl group on the tetrazole ring (target compound) reduces steric hindrance compared to bulkier substituents like bromine, possibly favoring enzyme binding .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₀H₂₂N₆O₂S* 410.50 2-Methoxyphenyl, 2-methylphenyl Not reported
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O 335.40 2-Ethylphenyl, 3-methylphenyl Not reported
AV6 () C₃₁H₃₃N₅O₄ 539.62 Biphenyl-tetrazole, pentanamido 135
Compound 9g () C₃₁H₃₇N₅O₄S₂ 607.78 4-Methoxyphenyl sulfonyl, triazole 175.6

Key Research Findings

  • Substituent impact : Methoxy groups improve solubility but may reduce membrane permeability compared to alkyl groups .
  • Tetrazole vs.
  • Synthetic scalability : High-yield routes (e.g., 74–90% in and ) suggest feasibility for large-scale production .

Q & A

Q. What are the critical steps in the synthesis of N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves sequential coupling of the 2-methoxyphenyl group to the propanamide core, followed by sulfanyl-tetrazole functionalization. Key steps include:

Amide bond formation : Reacting 2-methoxyaniline with a propanoyl chloride derivative under anhydrous conditions (e.g., THF, 0–5°C, triethylamine as base) .

Tetrazole ring introduction : Using [1-(2-methylphenyl)-1H-tetrazol-5-thiol] with Mitsunobu or nucleophilic substitution conditions (e.g., DMF, 80°C, K₂CO₃) to attach the sulfanyl group .

  • Optimization : Temperature control (60–100°C) and pH (neutral to slightly basic) are critical to minimize side reactions. HPLC purification (>95% purity) is recommended for isolating the final product .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), tetrazole (δ 7.5–8.2 ppm for aromatic protons), and sulfanyl-propanamide (δ 1.2–1.5 ppm for CH₃) .
  • X-ray crystallography : SHELX software refines crystal structures to confirm the sulfanyl-tetrazole geometry and intermolecular interactions (e.g., hydrogen bonds between amide NH and tetrazole N atoms) .
  • HPLC-MS : Validates molecular weight (e.g., m/z ~398.5) and purity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :
  • Molecular docking : Use Mercury CSD 2.0 to analyze binding modes with target enzymes (e.g., COX-2 or cytochrome P450). Compare results with experimental IC₅₀ values to identify false positives from assay interference .
  • DFT calculations : Evaluate electron density at the sulfanyl group to predict reactivity (e.g., susceptibility to oxidation) and correlate with stability discrepancies in biological assays .

Q. What strategies mitigate low yields in multi-step syntheses of derivatives?

  • Methodological Answer :
  • Parallel optimization : Screen solvents (DMF vs. acetonitrile) and catalysts (e.g., Pd(OAc)₂ for cross-coupling) using Design of Experiments (DoE) to identify optimal conditions .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., tetrazole ring closure) and adjust reaction time dynamically .

Q. How does substituent variation on the tetrazole ring affect bioactivity?

  • Methodological Answer :
  • SAR Table :
Substituent (R)Target Enzyme (IC₅₀, μM)LogPReference
2-MethylphenylCOX-2: 0.453.2
4-ChlorophenylCYP3A4: 1.83.8
CyclopentylInactive2.9
  • Key Insight : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but reduce target affinity due to steric hindrance .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?

  • Resolution Strategy :

Assay standardization : Compare MIC values across studies using identical bacterial strains (e.g., S. aureus ATCC 25923) and growth media (Mueller-Hinton agar) .

Metabolite profiling : LC-MS/MS detects degradation products (e.g., oxidized sulfanyl groups) that may reduce activity in prolonged assays .

Research Tools and Resources

Q. Which software tools are recommended for studying this compound’s crystallography?

  • Tools :
  • SHELXL : Refinement of X-ray data to resolve disorder in the tetrazole ring .
  • Mercury CSD : Visualize π-π stacking between methoxyphenyl and tetrazole moieties, critical for predicting packing efficiency .

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